An In-depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: Natural Sources, Isolation, and Biological Perspectives
An In-depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: Natural Sources, Isolation, and Biological Perspectives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,4',7-tetrahydroxyflavan, a member of the leucoanthocyanidin class of flavonoids. While specific research on this exact flavan (B184786) is limited, this document compiles available information on its natural sources, provides a detailed, representative isolation protocol based on methodologies used for structurally similar compounds, and explores the biological activities of the broader flavan-3,4-diol class to offer valuable insights for research and development.
Compound Identification and Natural Occurrence
Chemical Structure:
3,4,4',7-Tetrahydroxyflavan is a flavan derivative with hydroxyl groups at positions 3, 4, 4', and 7. Its chemical formula is C₁₅H₁₄O₅, and it has a molecular weight of 274.27 g/mol . The compound is also known by its CAS number: 38412-82-7.
Natural Source:
The primary documented natural source of 3,4,4',7-tetrahydroxyflavan is the bark of Toxicodendron vernicifluum (formerly Rhus verniciflua), commonly known as the Chinese lacquer tree.[1][2] This plant has a long history of use in traditional medicine and is known to be rich in various flavonoids and other polyphenolic compounds.[3] While this specific flavan is reported to be isolated from this source, detailed studies on its concentration and distribution within the plant are not widely available.
Recent phytochemical investigations of Toxicodendron vernicifluum have led to the isolation and characterization of several novel flavan-3,4-diols, structurally similar to 3,4,4',7-tetrahydroxyflavan, such as vernicidins A-D and vernicinosides A-H.[4][5] This underscores the potential of this plant species as a source for this class of compounds.
Isolation and Purification Protocols
A specific, detailed isolation protocol for 3,4,4',7-tetrahydroxyflavan from Toxicodendron vernicifluum is not extensively documented in publicly available literature. However, based on successful methods reported for the isolation of other flavan-3,4-diols from the same plant, a representative experimental protocol can be outlined.[4][6]
Generalized Experimental Protocol for the Isolation of Flavan-3,4-diols from Toxicodendron vernicifluum
This protocol is a composite methodology based on established techniques for the separation of flavonoids and should be optimized for the specific target compound.[4][6][7]
2.1. Plant Material Preparation and Extraction
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Drying and Grinding: The bark of Toxicodendron vernicifluum is air-dried in a shaded, well-ventilated area to prevent the degradation of phenolic compounds. The dried bark is then ground into a coarse powder to increase the surface area for solvent extraction.
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Solvent Extraction: The powdered bark is extracted with 95% ethanol (B145695) (EtOH) at room temperature. The mixture is typically macerated for 24-48 hours with occasional agitation. The process is repeated three times with fresh solvent to ensure exhaustive extraction.
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Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
2.2. Solvent Partitioning
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
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The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like lipids and chlorophyll.
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The aqueous layer is then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Flavan-3,4-diols are typically found in the ethyl acetate fraction.
2.3. Chromatographic Purification
The ethyl acetate fraction, which is enriched with flavonoids, is subjected to a series of chromatographic steps for the isolation of the target compound.
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Silica (B1680970) Gel Column Chromatography: The dried EtOAc extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) or hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, eluting with methanol (B129727), to separate compounds based on their molecular size and to remove tannins.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using a reversed-phase C18 column on a preparative HPLC system. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
The following diagram illustrates a general workflow for the isolation of flavan-3,4-diols.
Biological Activities and Signaling Pathways
Direct experimental data on the biological activities of 3,4,4',7-tetrahydroxyflavan are scarce. However, significant research has been conducted on other flavan-3,4-diols isolated from Toxicodendron vernicifluum, providing strong indications of the potential therapeutic effects of this class of compounds.[4]
3.1. Antioxidant and Neuroprotective Effects
Flavan-3,4-diols from Toxicodendron vernicifluum have demonstrated potent antioxidant activity.[4] For instance, the flavan-3,4-diol vernicidin B was shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[4] This neuroprotective effect is attributed to the ability of these compounds to reduce the production of reactive oxygen species (ROS) and attenuate apoptosis.[4]
3.2. Anti-inflammatory Activity
Polyphenolic compounds from the bark of Rhus verniciflua have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[8]
3.3. Signaling Pathway Modulation
The antioxidant and neuroprotective effects of vernicidin B, a flavan-3,4-diol from Toxicodendron vernicifluum, have been linked to the modulation of the IL-6/Nrf2 signaling pathway.[4] Pretreatment with vernicidin B was found to activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. This activation leads to the upregulation of downstream antioxidant enzymes.[4]
The following diagram illustrates the proposed signaling pathway for the antioxidant effect of vernicidin B.
Quantitative Data
| Compound | Plant Part | Extraction Method | Yield from 1.5g Extract | Purity |
| Fustin | Bark | HSCCC | 252.1 mg | >93.09% |
| Fisetin | Bark | HSCCC | 51.2 mg | >95.45% |
| Sulfuretin | Bark | HSCCC | 39.7 mg | >95.17% |
| Butein | Bark | HSCCC | 10.7 mg | >95.01% |
Conclusion
3,4,4',7-Tetrahydroxyflavan is a leucoanthocyanidin found in the bark of Toxicodendron vernicifluum. While specific studies on this compound are limited, research on structurally related flavan-3,4-diols from the same source highlights their significant potential as antioxidant and neuroprotective agents. The detailed, representative isolation protocol provided in this guide offers a solid foundation for researchers aiming to purify and study this and similar compounds. Further investigation into the specific biological activities and mechanisms of action of 3,4,4',7-tetrahydroxyflavan is warranted to fully elucidate its therapeutic potential for drug development and other applications.
References
- 1. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raw Lacquer Extract from Toxicodendron vernicifluum in Combination with ONC201 Enhances the Inhibitory Effects on Colorectal Cancer Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Flavan-3,4-diol vernicidin B from Toxicodendron Vernicifluum (Anacardiaceae) as potent antioxidant via IL-6/Nrf2 cross-talks pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verniciflavanol A, a profisetinidin-type-4-arylflavan-3-ol from toxicodendron vernicifluum protects SH-SY5Y cells against H2O2-Induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of cytotoxic and anti-inflammatory constituents from the bark of Toxicodendron vernicifluum (Stokes) F.A. Barkley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenols from the bark of Rhus verniciflua and their biological evaluation on antitumor and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
